molecular formula C12H18O B3057504 4-Pentylbenzyl alcohol CAS No. 81720-37-8

4-Pentylbenzyl alcohol

Cat. No.: B3057504
CAS No.: 81720-37-8
M. Wt: 178.27 g/mol
InChI Key: BLJFSKSNWKPEOR-UHFFFAOYSA-N
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Description

4-Pentylbenzyl alcohol is an organic compound that belongs to the class of benzyl alcohols It consists of a benzene ring substituted with a pentyl group and a hydroxyl group (-OH) attached to the benzyl carbon

Chemical Reactions Analysis

Types of Reactions

4-Pentylbenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Esterification: Carboxylic acids, acid chlorides, acid catalysts

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 4-Pentylbenzaldehyde

    Esterification: 4-Pentylbenzyl esters

    Substitution: 4-Pentylbenzyl halides

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler analog with a benzene ring and a hydroxyl group.

    4-Methylbenzyl alcohol: Similar structure but with a methyl group instead of a pentyl group.

    4-Ethylbenzyl alcohol: Similar structure but with an ethyl group instead of a pentyl group.

Uniqueness

4-Pentylbenzyl alcohol is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other benzyl alcohols may not be as effective .

Properties

IUPAC Name

(4-pentylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJFSKSNWKPEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447191
Record name 4-pentylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81720-37-8
Record name 4-pentylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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